ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate
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Overview
Description
Ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound with a molecular formula of C24H25N5O3S . This compound belongs to the class of triazinoindole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate involves multiple stepsThe final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester .
Chemical Reactions Analysis
Ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an iron chelator, which can be used in cancer therapy.
Medicine: Studied for its antiproliferative activity against cancer cells.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate involves its ability to bind to iron ions. This binding can inhibit the proliferation of cancer cells by depriving them of the essential iron required for their growth .
Comparison with Similar Compounds
Ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate is unique due to its specific structure and biological activity. Similar compounds include:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
These compounds share the ability to chelate iron but differ in their structure and specific applications .
Properties
Molecular Formula |
C24H25N5O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
ethyl 4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C24H25N5O3S/c1-4-19(22(30)25-16-13-11-15(12-14-16)23(31)32-6-3)33-24-26-21-20(27-28-24)17-9-7-8-10-18(17)29(21)5-2/h7-14,19H,4-6H2,1-3H3,(H,25,30) |
InChI Key |
CKTKZVSFXVUMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 |
Origin of Product |
United States |
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